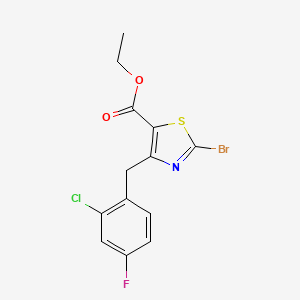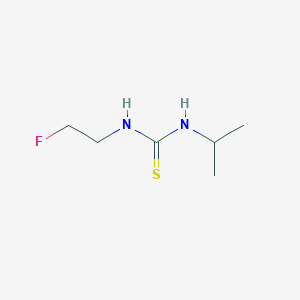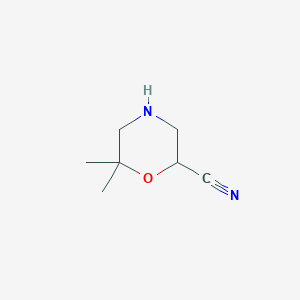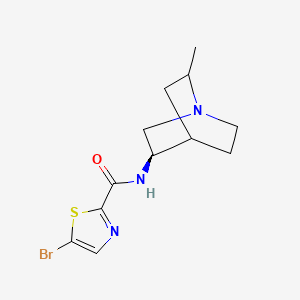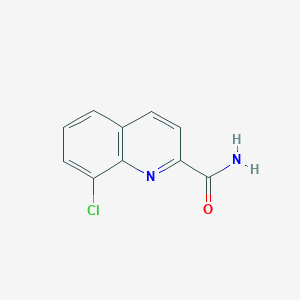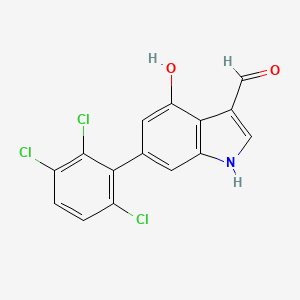
4-Hydroxy-6-(2,3,6-trichlorophenyl)indole-3-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-6-(2,3,6-trichlorophenyl)indole-3-carboxaldehyde is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a hydroxy group, a trichlorophenyl group, and a carboxaldehyde group attached to the indole ring. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(2,3,6-trichlorophenyl)indole-3-carboxaldehyde typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this specific compound, the starting materials would include 2,3,6-trichlorophenylhydrazine and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a strong acid like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, distillation, and chromatography would be employed to isolate and purify the final product.
化学反应分析
Types of Reactions
4-Hydroxy-6-(2,3,6-trichlorophenyl)indole-3-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxaldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
Oxidation: Formation of a ketone or carboxylic acid
Reduction: Formation of a primary alcohol
Substitution: Formation of substituted indole derivatives
科学研究应用
4-Hydroxy-6-(2,3,6-trichlorophenyl)indole-3-carboxaldehyde has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-Hydroxy-6-(2,3,6-trichlorophenyl)indole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For example, indole derivatives are known to interact with the aryl hydrocarbon receptor, modulating immune responses and inflammation . The exact mechanism may vary depending on the specific biological context and target.
相似化合物的比较
Similar Compounds
1H-Indole-3-carbaldehyde: A related compound with similar structural features but lacking the hydroxy and trichlorophenyl groups.
Indole-3-carboxaldehyde: Another similar compound used in the synthesis of various bioactive molecules.
Uniqueness
4-Hydroxy-6-(2,3,6-trichlorophenyl)indole-3-carboxaldehyde is unique due to the presence of the hydroxy and trichlorophenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in scientific research and industry.
属性
分子式 |
C15H8Cl3NO2 |
|---|---|
分子量 |
340.6 g/mol |
IUPAC 名称 |
4-hydroxy-6-(2,3,6-trichlorophenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C15H8Cl3NO2/c16-9-1-2-10(17)15(18)13(9)7-3-11-14(12(21)4-7)8(6-20)5-19-11/h1-6,19,21H |
InChI 键 |
JYQVICLIOIWEHY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1Cl)C2=CC3=C(C(=C2)O)C(=CN3)C=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13081031.png)


